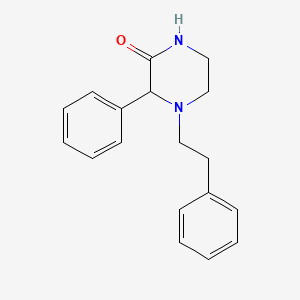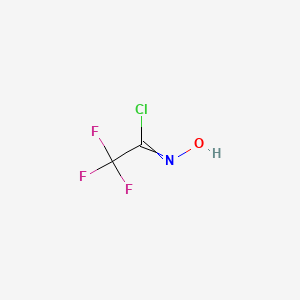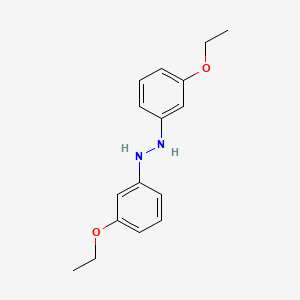
Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- is a fluorinated derivative of azobenzene. This compound is characterized by the presence of eight fluorine atoms and two methyl groups attached to the azobenzene core. Azobenzenes are well-known for their photoisomerization properties, which make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of azobenzene with fluorinating agents under controlled conditions to achieve the desired substitution pattern . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of azobenzene.
Reduction: Amino derivatives of azobenzene.
Substitution: Various substituted azobenzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers . This photoisomerization process can modulate the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dibromo-: Similar in structure but with bromine atoms instead of methyl groups.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dicyano-: Contains cyano groups instead of methyl groups.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro-: Contains nitro groups instead of methyl groups.
Uniqueness
The presence of eight fluorine atoms and two methyl groups in azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- imparts unique properties such as enhanced stability, specific electronic characteristics, and distinct photoisomerization behavior compared to its analogs .
Eigenschaften
CAS-Nummer |
2392-43-0 |
|---|---|
Molekularformel |
C14H6F8N2 |
Molekulargewicht |
354.20 g/mol |
IUPAC-Name |
bis(2,3,5,6-tetrafluoro-4-methylphenyl)diazene |
InChI |
InChI=1S/C14H6F8N2/c1-3-5(15)9(19)13(10(20)6(3)16)23-24-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3 |
InChI-Schlüssel |
QKQRCIWWRNGKHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1F)F)N=NC2=C(C(=C(C(=C2F)F)C)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)




